Whitepaper: Chemical Properties, Analytical Profiling, and Therapeutic Applications of 3-Tridecylhexadecanoic Acid Methyl Ester
Whitepaper: Chemical Properties, Analytical Profiling, and Therapeutic Applications of 3-Tridecylhexadecanoic Acid Methyl Ester
Executive Summary
In the fields of lipidomics and rational drug design, branched-chain fatty acids represent a critical class of biomimetic molecules. 3-Tridecylhexadecanoic Acid Methyl Ester (CAS: 180476-37-3) is a highly specialized, alpha-branched fatty acid methyl ester (FAME)[1]. While linear lipids primarily serve structural or energy-storage roles, this specific branched lipid is a synthetic analog of the mycolic acids found in the cell walls of Mycobacterium and Corynebacterium species[2].
This whitepaper provides an in-depth technical analysis of 3-Tridecylhexadecanoic Acid Methyl Ester, detailing its physicochemical properties, its role as a stable analytical standard in GC-MS workflows, and its critical function as a synthetic precursor for trehalose diester immunostimulants (such as Vizantin analogs) that target the TLR4/MD-2 receptor complex[3].
Physicochemical Profiling and Quantitative Data
The chemical behavior of 3-Tridecylhexadecanoic Acid Methyl Ester is dictated by its massive aliphatic footprint and its C3 branch point. The methyl esterification of the carboxylic acid neutralizes the polar headgroup, eliminating hydrogen-bond donation and significantly increasing the molecule's volatility and stability[1].
Table 1: Core Chemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 3-tridecylhexadecanoate |
| CAS Number | 180476-37-3 |
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.80 g/mol |
| Exact Mass | 452.4593 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 27 |
Table 2: Comparative Lipid Profiling (Linear vs. Branched C30 FAME)
To understand the causality behind its biological activity, it is essential to compare this branched lipid to its linear isomer. The branching prevents tight crystalline packing, which is a prerequisite for its solubility and biological recognition.
| Parameter | Triacontanoic Acid Methyl Ester (Linear C30) | 3-Tridecylhexadecanoic Acid Methyl Ester (Branched C30) |
| Structural Motif | Straight aliphatic chain (C30:0) | Alpha-branched (C16 backbone, C13 branch) |
| Physical State (RT) | Waxy solid (High melting point, ~71°C) | Amorphous/viscous liquid (Lower melting point) |
| GC Elution Time | Later (Stronger intermolecular dispersion forces) | Earlier (Steric bulk reduces column interaction) |
| Biological Utility | Energy storage / Cuticular waxes | Immunomodulatory precursor (TLR4 ligand mimic) |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanistically sound and self-validating. Below are the definitive workflows for analyzing and utilizing 3-Tridecylhexadecanoic Acid Methyl Ester.
Protocol A: GC-MS Analytical Profiling of the Methyl Ester
Objective: High-resolution quantification of the lipid using Gas Chromatography-Mass Spectrometry. Causality of Experimental Choices: Standard DB-WAX columns degrade above 250°C. Because a C30 FAME requires oven temperatures up to 320°C for volatilization, a 5% phenyl-methylpolysiloxane high-temperature column (e.g., DB-5HT) is mandatory. Methyl esterification is chosen over free-acid injection to prevent peak tailing caused by hydrogen bonding with the column's stationary phase.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of 3-Tridecylhexadecanoic Acid Methyl Ester in 1 mL of LC-MS grade hexane[4].
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Internal Standard Addition: Add 10 µL of Methyl Heptadecanoate (C17:0 FAME, 1 mg/mL) as an internal standard.
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Injection: Inject 1 µL in splitless mode (Inlet Temp: 300°C).
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Oven Program: Initial 150°C (hold 2 min), ramp at 10°C/min to 320°C (hold 10 min).
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Detection: Electron Ionization (EI) mode at 70 eV, scanning m/z 50–500.
Self-Validating Mechanisms:
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System Suitability Test (SST): The internal standard (C17:0) must elute with a signal-to-noise ratio >100:1, validating extraction and injection efficiency.
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Mass Spectral Validation: The protocol validates the analyte's identity through the presence of the molecular ion (M+ at m/z 452) and the signature McLafferty rearrangement base peak at m/z 74, which is diagnostic for unbranched alpha-carbons in FAMEs.
Protocol B: Synthesis of Trehalose Diester Immunostimulants
Objective: Converting the methyl ester into a biologically active TLR4 ligand. Causality of Experimental Choices: The methyl ester must first be saponified to a free acid. Direct esterification of this bulky C30 acid with trehalose is sterically hindered. Therefore, EDCI (a carbodiimide) and DMAP (a nucleophilic catalyst) are used. DMAP forms a highly reactive acylpyridinium intermediate that overcomes the steric bulk of the C13 branch, driving the reaction specifically at the primary hydroxyls (C6 and C6') of trehalose[3].
Step-by-Step Methodology:
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Saponification: Reflux 3-Tridecylhexadecanoic Acid Methyl Ester (1 eq) in 1M ethanolic NaOH for 2 hours. Acidify with HCl and extract with dichloromethane (DCM) to yield the free acid.
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Activation: Dissolve the free acid (2.2 eq) in anhydrous DCM. Add EDCI (2.5 eq) and DMAP (0.5 eq). Stir for 30 minutes at room temperature[3].
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Coupling: Add anhydrous trehalose (1 eq) dissolved in a minimum volume of DMF. Stir under argon for 24 hours.
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Purification: Wash the organic layer with water, dry over MgSO4, and purify via silica gel chromatography (CHCl3:MeOH gradient).
Self-Validating Mechanisms:
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TLC Monitoring: The reaction is self-validating via Thin Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the free acid spot and the emergence of a new, highly non-polar spot confirms diester formation.
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NMR Confirmation: Post-purification, 1H-NMR must show a definitive downfield shift of the trehalose C6 protons from ~3.8 ppm to ~4.4 ppm, confirming that esterification occurred exclusively at the primary hydroxyls.
Logical Relationships and Workflows (Visualizations)
The following diagrams map the chemical synthesis workflow and the downstream biological signaling pathway of the synthesized lipid derivatives.
Chemical synthesis workflow from precursor to immunostimulatory trehalose diester.
TLR4/MD-2 dependent signaling pathway activated by synthetic trehalose diesters.
Therapeutic Implications in Drug Development
The ultimate value of 3-Tridecylhexadecanoic Acid Methyl Ester lies in its utility as a building block for immunotherapy. Natural Trehalose 6,6'-dimycolate (TDM, cord factor) from M. tuberculosis is a potent immunostimulant but is highly toxic[2].
By utilizing the synthetic 3-tridecylhexadecanoic acid tail, researchers can synthesize analogs like Vizantin (and its homologous derivatives)[3]. These synthetic glycolipids bind to the TLR4/MD-2 complex (mimicking Lipid A of Gram-negative bacteria) but induce a modulated immune response. They act as safe adjuvants that activate cellular immunity and enhance macrophage phagocytosis without triggering the lethal overproduction of Tumor Necrosis Factor-alpha (TNF-α) associated with endotoxic shock[2],[3]. Furthermore, these compounds are actively investigated as Lipopolysaccharide (LPS) antagonists for the treatment of severe sepsis[3].
References
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PubChem Compound Summary | National Center for Biotechnology Information |
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Chemical Hybridization of Vizantin and Lipid A to Generate a Novel LPS Antagonist | Chemical and Pharmaceutical Bulletin (J-Stage) |
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Trehalose compound, method for producing same, and pharmaceutical product containing the compound | US Patent Office |
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3-Tridecylhexadecanoic Acid Methyl Ester (CAS 180476-37-3) Product Data | Santa Cruz Biotechnology |
Sources
- 1. 3-Tridecylhexadecanoic Acid Methyl Ester | C30H60O2 | CID 15298647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8741871B2 - Trehalose compound, method for producing same, and pharmaceutical product containing the compound - Google Patents [patents.google.com]
- 3. Chemical Hybridization of Vizantin and Lipid A to Generate a Novel LPS Antagonist [jstage.jst.go.jp]
- 4. scbt.com [scbt.com]
